REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:11]2[N:6]3[C:7](=[CH:12][CH:13]=[C:5]3[C:4]=1[C:14]1[CH:19]=[CH:18][C:17]([O:20]C)=[CH:16][CH:15]=1)[CH:8]=[CH:9][CH:10]=2)[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].C(S)C.Cl>ClCCl.C1(C)C=CC=CC=1.C(OCC)(=O)C.C(OCC)(=O)C.O.O1CCCC1>[CH2:1]([C:3]1[C:11]2[N:6]3[C:7](=[CH:12][CH:13]=[C:5]3[C:4]=1[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)[CH:8]=[CH:9][CH:10]=2)[CH3:2] |f:1.2.3.4,8.9|
|
Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
1-ethyl-2-(4-methoxyphenyl)pyrrolo[2,1,5-cd]indolizine
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=2N3C(C=CC=C13)=CC2)C2=CC=C(C=C2)OC
|
Name
|
Compound 34
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=2N3C(C=CC=C13)=CC2)C2=CC=C(C=C2)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
toluene ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
WAIT
|
Details
|
was continued for half an hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a residue which
|
Type
|
CUSTOM
|
Details
|
The proper fractions were collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with a mixture of ether (2 ml) and petroleum ether (5 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=2N3C(C=CC=C13)=CC2)C2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |